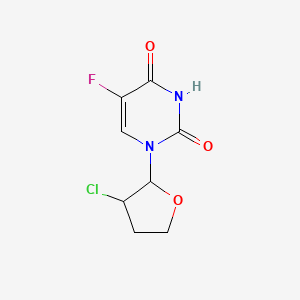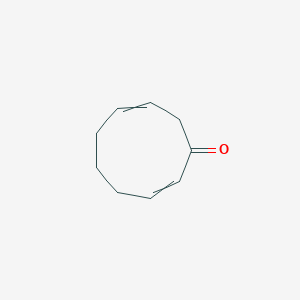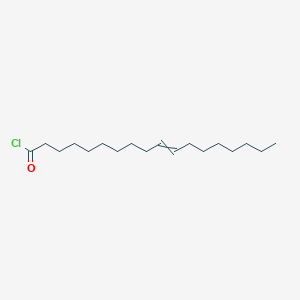
Octadec-10-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadec-10-enoyl chloride: is an organic compound with the molecular formula C18H33ClO . It is a derivative of octadecenoic acid, where the carboxyl group is replaced by a chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octadec-10-enoyl chloride can be synthesized through the reaction of octadecenoic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically involves heating the octadecenoic acid with the chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C18H34O2} + \text{SOCl2} \rightarrow \text{C18H33ClO} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where octadecenoic acid is continuously fed into the reactor along with the chlorinating agent. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Octadec-10-enoyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the reactive acyl chloride group. It reacts with alcohols, amines, and phenols to form esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form octadecenoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Alcohols and Phenols: React under mild conditions to form esters.
Amines: React to form amides, often requiring a base like pyridine to neutralize the HCl formed.
Water: Hydrolysis occurs readily at room temperature.
Major Products:
Esters: Formed from reactions with alcohols.
Amides: Formed from reactions with amines.
Octadecenoic Acid: Formed from hydrolysis.
Applications De Recherche Scientifique
Chemistry: Octadec-10-enoyl chloride is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers. It is also used in the preparation of functionalized materials for research purposes.
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, to study their functions and interactions. It is also used in the synthesis of lipid-based drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including lubricants, plasticizers, and coatings. It is also used in the textile industry for the modification of fibers.
Mécanisme D'action
The mechanism of action of octadec-10-enoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles, such as alcohols, amines, and thiols, to form covalent bonds. This reactivity is due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is highly susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Octadec-9-enoyl chloride: Similar in structure but with the double bond at the 9th position.
Oleoyl chloride: Another similar compound with the double bond at the 9th position but in the cis configuration.
Uniqueness: Octadec-10-enoyl chloride is unique due to the position of the double bond at the 10th carbon, which can influence its reactivity and the properties of the derivatives formed from it. This positional difference can affect the physical properties, such as melting point and solubility, as well as the chemical reactivity of the compound.
Propriétés
Numéro CAS |
63029-02-7 |
|---|---|
Formule moléculaire |
C18H33ClO |
Poids moléculaire |
300.9 g/mol |
Nom IUPAC |
octadec-10-enoyl chloride |
InChI |
InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-9H,2-7,10-17H2,1H3 |
Clé InChI |
GYPDFABFZDKSPH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CCCCCCCCCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


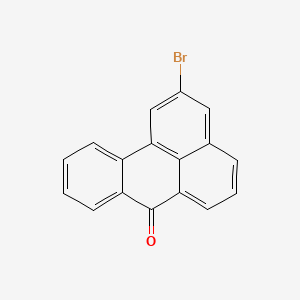
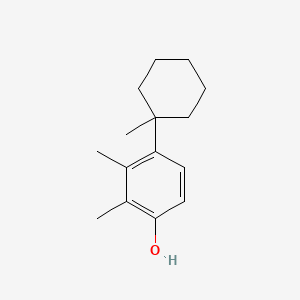
![[Diazo(phenyl)methyl]phosphonic acid](/img/structure/B14506722.png)
![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)
![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)
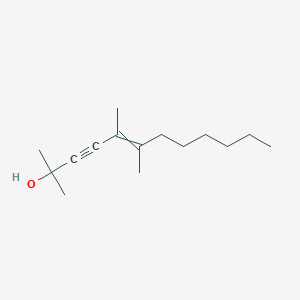
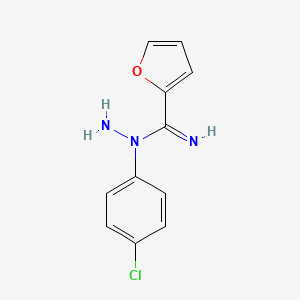
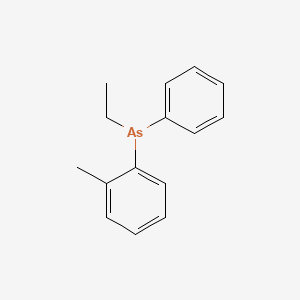
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)

